N-(2-chlorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-6-imidazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-10-3-1-2-4-11(10)17-14(21)12-5-6-13(19-18-12)20-8-7-16-9-20/h1-9H,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYASWRTCPLPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic synthesis
Pyridazine Core Formation: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Imidazole Substitution: The imidazole group can be introduced via a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with the pyridazine intermediate.
Chlorophenyl Group Introduction: The chlorophenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a chlorophenyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazine carboxamide derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a detailed comparison of N-(2-chlorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide with structurally related compounds, focusing on structural features, physicochemical properties, and biological implications.
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Pharmacokinetics: The 2-chlorophenyl group in the target compound provides moderate steric hindrance compared to the hexafluoro-hydroxypropan-2-yl group in SR 301, which significantly increases hydrophobicity (LogP >4) . Fluorinated analogs (e.g., (R)-IPMICF16) demonstrate enhanced metabolic stability due to reduced cytochrome P450-mediated oxidation, a feature absent in the non-fluorinated target compound .
Structural Modifications and Target Binding: The imidazole moiety in the target compound and SR 301 facilitates hydrogen bonding with kinase ATP-binding pockets. However, SR 301’s fluorinated hydroxypropan-2-yl group introduces steric constraints that may limit binding to flexible active sites .
Physicochemical and Drug-Likeness: The target compound’s molecular weight (~315 g/mol) aligns with Lipinski’s Rule of Five, whereas halogenated derivatives (e.g., Example 331, m/z 645) exceed recommended limits, likely impacting oral bioavailability .
Biological Activity
N-(2-chlorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, also referred to as MFT-279, is a compound that has garnered attention for its biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant data and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The compound is synthesized through various organic reactions, typically involving the coupling of chlorophenyl and imidazole moieties with a pyridazine backbone. The synthetic pathway often includes steps such as amination and carboxamidation to achieve the final product.
Anticancer Properties
MFT-279 has shown promising results in inhibiting aromatase enzyme activity, which is crucial in estrogen biosynthesis. In vitro studies revealed an IC50 value of 2.39 nmol/L , indicating potent inhibition against aromatase systems involved in breast cancer progression . Furthermore, in vivo experiments demonstrated that oral administration of MFT-279 at doses of 10 mg/kg and 20 mg/kg significantly suppressed ovarian aromatase activity in treated rats.
In a tumor regression study involving 9,10-dimethyl-1,2-benzanthracene (DMBA) -treated female rats, MFT-279 showed significant efficacy by inducing tumor regression when administered daily for 28 days at a dose of 20 mg/kg .
Other Biological Activities
Beyond its anticancer properties, MFT-279 has been investigated for its potential effects on various biological systems. Research indicates that it does not interfere with cytochrome P-450 dependent reactions involved in steroid biosynthesis, highlighting its selective action on aromatase .
Data Table: Summary of Biological Activities
| Activity | IC50 Value | Test Subject | Administration Route | Effect |
|---|---|---|---|---|
| Aromatase Inhibition | 2.39 nmol/L | In vitro (human cells) | N/A | Potent inhibition |
| Tumor Regression | N/A | DMBA-treated rats | Oral (20 mg/kg) | Significant tumor regression |
| Ovarian Aromatase Suppression | N/A | PMSG-treated rats | Oral (10 & 20 mg/kg) | Significant suppression |
Case Studies
- Study on Aromatase Inhibition : The effects of MFT-279 were assessed in vitro on human breast cancer cell lines where it inhibited aromatase activity effectively, suggesting its potential as an endocrine therapy agent for hormone-dependent cancers .
- Tumor Regression Experiment : A significant study involved administering MFT-279 to DMBA-induced tumors in female rats. The results demonstrated a marked reduction in tumor size over the treatment period, supporting the compound's therapeutic potential against breast cancer .
Q & A
Q. How can researchers optimize the synthesis of N-(2-chlorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide to improve yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of pyridazine precursors with imidazole derivatives and subsequent functionalization of the chlorophenyl group. Key steps include:
- Regioselective coupling : Use Pd-catalyzed cross-coupling reactions to attach the imidazole moiety to the pyridazine core, ensuring minimal side-product formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/water mixtures) to isolate the final product. Analytical HPLC with UV detection (λ = 254 nm) confirms purity (>95%) .
- Reaction monitoring : Track intermediates via thin-layer chromatography (TLC) and confirm structures using -NMR at critical stages .
Q. What analytical techniques are essential for characterizing the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyridazine backbone, imidazole substituents, and chlorophenyl group. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carboxamide carbonyl (δ ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]) and fragments, validating the molecular formula .
- X-ray crystallography : For unambiguous structural confirmation, grow single crystals in DMF/ether and analyze using synchrotron radiation (e.g., CCDC deposition; see analogous structures in ).
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Methodological Answer:
- In vitro kinase inhibition : Test against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC values <1 µM suggest therapeutic potential .
- Antimicrobial activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to standard antibiotics .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. EC values <10 µM warrant further study .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
- Substituent variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., CF) or donating (e.g., OCH) groups to modulate target binding. Use molecular docking (AutoDock Vina) to predict interactions with active sites .
- Heterocycle substitution : Swap imidazole with triazole or pyrazole moieties to alter pharmacokinetics. Synthesize analogs via Huisgen cycloaddition (CuAAC) and compare logP values (HPLC-derived) to assess hydrophobicity .
- Bioisosterism : Replace the carboxamide group with sulfonamide or urea linkages. Evaluate metabolic stability in liver microsomes (e.g., human CYP3A4 assays) .
Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?
Methodological Answer:
- Pharmacokinetic profiling : Conduct ADME studies (e.g., plasma protein binding, metabolic clearance in rodents) to identify bioavailability bottlenecks. Poor solubility (<50 µg/mL in PBS) may require formulation with cyclodextrins .
- Off-target screening : Use thermal shift assays (TSA) or proteome-wide affinity chromatography to detect unintended interactions. Orthogonal validation via CRISPR knockouts can clarify mechanism .
- Dose optimization : Perform PK/PD modeling (e.g., WinNonlin) to adjust dosing regimens. For example, sustained-release nanoparticles may improve AUC values in xenograft models .
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
Methodological Answer:
- Enzyme inhibition kinetics : Perform steady-state kinetics (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). For kinases, measure values using radiometric filter-binding assays .
- Cellular pathway analysis : Use RNA-seq or phosphoproteomics (LC-MS/MS) to map downstream effects (e.g., apoptosis markers like caspase-3 activation) .
- Cryo-EM/X-ray co-crystallization : Solve ligand-target complexes (e.g., with EGFR-TK) at 2.0 Å resolution to identify critical hydrogen bonds (e.g., between carboxamide and Thr790) .
Q. What advanced computational methods predict toxicity and selectivity?
Methodological Answer:
- Toxicity prediction : Use QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks. Validate with Ames tests (TA98/TA100 strains) for mutagenicity .
- Selectivity profiling : Train machine learning models (e.g., Random Forest) on ChEMBL data to prioritize analogs with >50-fold selectivity over off-target kinases .
- Free-energy perturbation (FEP) : Calculate binding energy differences between wild-type and mutant targets (e.g., T790M EGFR) to anticipate resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
